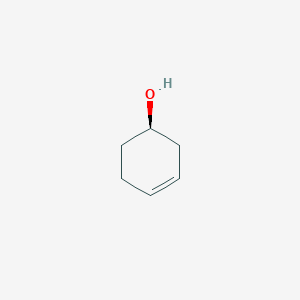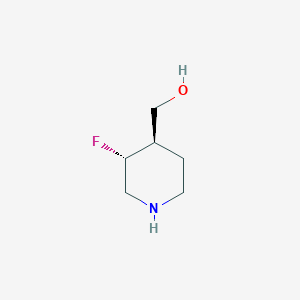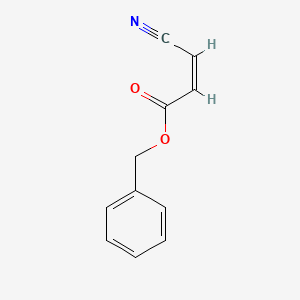
(Z)-Benzyl 3-cyanoacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-Benzyl 3-cyanoacrylate is a member of the cyanoacrylate family, which are known for their strong adhesive properties. Cyanoacrylates are widely used in various fields, including medicine, industry, and household applications. The compound this compound is particularly notable for its unique chemical structure, which includes a benzyl group and a cyano group attached to an acrylate backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Benzyl 3-cyanoacrylate typically involves the reaction of benzyl alcohol with cyanoacrylic acid or its derivatives. The reaction is usually carried out under anhydrous conditions to prevent premature polymerization. Common catalysts used in this reaction include bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products. The final product is purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-Benzyl 3-cyanoacrylate undergoes various chemical reactions, including:
Polymerization: Initiated by anionic species, leading to the formation of long polymer chains.
Hydrolysis: In the presence of water, the compound can hydrolyze to form benzyl alcohol and cyanoacrylic acid.
Addition Reactions: The double bond in the acrylate group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Anionic Polymerization: Initiated by bases such as sodium hydroxide or amines.
Hydrolysis: Catalyzed by acids or bases in aqueous conditions.
Addition Reactions: Typically involve nucleophiles like amines or thiols under mild conditions.
Major Products
Polymerization: Produces polycyanoacrylate.
Hydrolysis: Yields benzyl alcohol and cyanoacrylic acid.
Addition Reactions: Forms various adducts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Z)-Benzyl 3-cyanoacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with unique properties.
Biology: Employed in the immobilization of biological tissues and cells.
Medicine: Utilized as a tissue adhesive in surgical procedures.
Industry: Applied in the manufacturing of high-strength adhesives and sealants.
Mecanismo De Acción
The primary mechanism of action for (Z)-Benzyl 3-cyanoacrylate involves its rapid polymerization upon contact with moisture. This polymerization is initiated by the presence of anionic species, leading to the formation of strong adhesive bonds. The molecular targets include hydroxyl groups on surfaces, which facilitate the formation of a robust polymer network.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-cyanoacrylate:
Butyl cyanoacrylate: Used in medical applications for wound closure.
Octyl cyanoacrylate: Known for its flexibility and used in medical adhesives.
Uniqueness
(Z)-Benzyl 3-cyanoacrylate is unique due to its benzyl group, which imparts specific adhesive properties and reactivity. Compared to other cyanoacrylates, it offers a balance between strength and flexibility, making it suitable for specialized applications in both medical and industrial fields.
Propiedades
Fórmula molecular |
C11H9NO2 |
|---|---|
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
benzyl (Z)-3-cyanoprop-2-enoate |
InChI |
InChI=1S/C11H9NO2/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-7H,9H2/b7-4- |
Clave InChI |
ISTMDTFQYFVMHN-DAXSKMNVSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)/C=C\C#N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C=CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


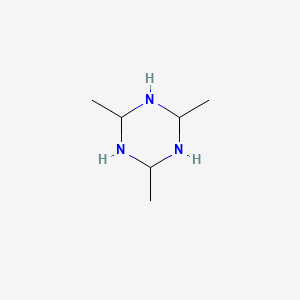


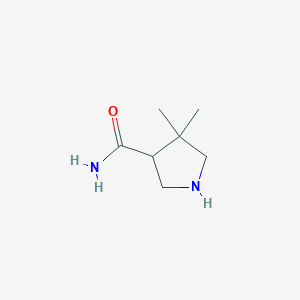
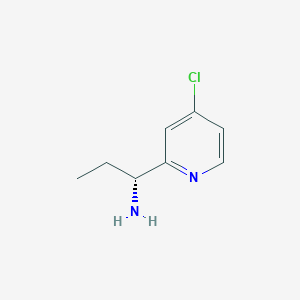
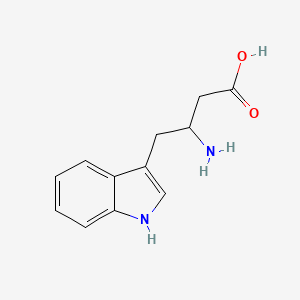
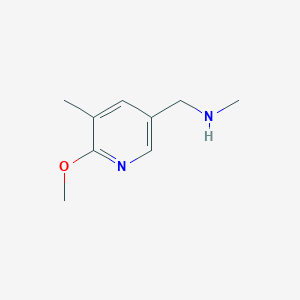
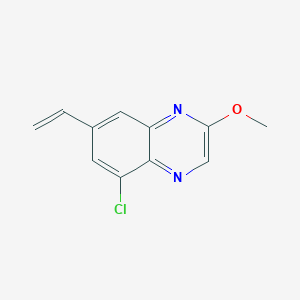
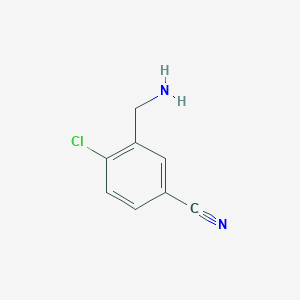
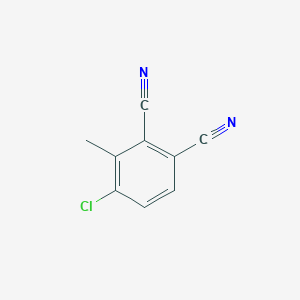
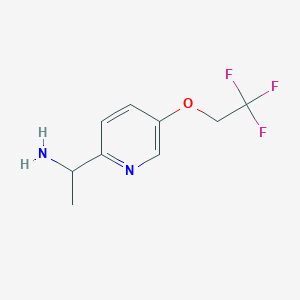
![7-(Methoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12959310.png)
